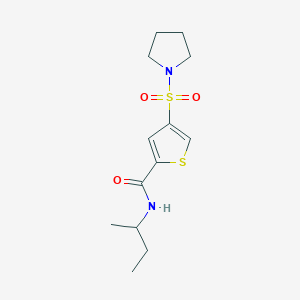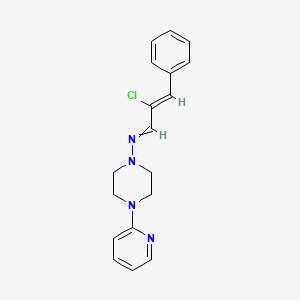![molecular formula C15H19N5 B5602664 4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5602664.png)
4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine and pyrimidine derivatives, including structures similar to the compound , involves regiospecific reactions and can yield a variety of products with antiviral activities against cytomegalovirus and varicella-zoster virus (Gueiffier et al., 1996). Another study highlights the copper(II) complexes based on a new chelating ligand, showcasing the intricate interactions and structural configurations obtainable from such compounds (Bushuev et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various analytical techniques, revealing the presence of planar moieties, chair conformations, and the importance of non-covalent interactions in stabilizing the crystal structures (Peeters, Blaton, & Ranter, 1993).
Chemical Reactions and Properties
Research has identified specific reactions, such as the regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, which proceed through a one-pot reaction with high yields (Katritzky, Xu, & Tu, 2003). Moreover, the reactivity of the imidazo[1,2-a]pyrimidine core under specific conditions illustrates the compound's versatility in forming new structures (Tolkunov et al., 2021).
Physical Properties Analysis
The physical properties of compounds within this chemical space, such as solubility and crystalline structure, play a crucial role in their chemical behavior and potential applications. The study of Cu-catalyzed synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines provides insight into the conditions favoring the formation of these compounds and their subsequent properties (Rao, Mai, & Song, 2017).
Chemical Properties Analysis
The chemical behavior, including reactivity and interaction with other molecules, is fundamental to understanding the compound's potential applications. The synthesis and evaluation of derivatives as PI3Kδ inhibitors indicate the compound's relevance in medicinal chemistry, showcasing its ability to interact specifically with biological targets (Guo, Liu, & Pei, 2015).
Applications De Recherche Scientifique
Synthetic Approaches and Functionalization
Imidazo[1,2-a]pyrimidine, a related scaffold, has garnered attention in synthetic chemistry due to its versatility in chemosynthetic methodologies, including multicomponent reactions, condensation reactions, and more. These approaches facilitate the development of new chemosynthetic strategies and drug development, highlighting its broad applications in medicinal chemistry (Goel, Luxami, & Paul, 2015).
Medicinal Chemistry and Drug Development
Imidazo[1,2-a]pyridine, a scaffold similar to the queried compound, is noted for its extensive use in medicinal chemistry, including roles in anticancer, antimycobacterial, and antiviral therapies. This scaffold is present in various marketed preparations, indicating the structural modifications of this scaffold could lead to novel therapeutic agents (Deep et al., 2016).
Strategies to Reduce Metabolism Mediated by Aldehyde Oxidase
A study on imidazo[1,2-a]pyrimidine moiety revealed it is rapidly metabolized by aldehyde oxidase (AO). Research into medicinal chemistry strategies to avoid AO-mediated oxidation could be significant for the development of more stable drugs and compounds (Linton et al., 2011).
Antineoplastic Activity
Research into benzimidazole condensed ring systems, including structures related to the queried compound, has shown potential in developing new antineoplastic agents. This includes the synthesis and in vitro disease human cell screening panel assay, highlighting the potential of such compounds in cancer therapy (Abdel-Hafez, 2007).
Propriétés
IUPAC Name |
4-[3-(1H-imidazol-2-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-4-12-13(5-1)18-10-19-15(12)20-8-2-3-11(9-20)14-16-6-7-17-14/h6-7,10-11H,1-5,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJKYJCBALCKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2CCC3)C4=NC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5602602.png)


![4-[(cycloheptylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5602615.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5602627.png)
![2-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5602635.png)
![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-8-fluoroquinoline](/img/structure/B5602675.png)

![3-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-5-carboxamide](/img/structure/B5602680.png)

![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5602693.png)
